Regioisomeric Carboxamide Position Determines Hydrogen-Bond Donor/Acceptor Count and Molecular Topology
The target compound bears a carboxamide at the benzothiazole 2-position, providing 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA) from the benzothiazole-2-carboxamide fragment [1]. Its closest regioisomer, N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1797076-28-8), places the carboxamide at the 6-position, preserving the same HBD/HBA count but altering the spatial vector of the hydrogen-bonding pharmacophore and the molecular electrostatic potential surface [1]. In benzothiazole-based kinase inhibitor series, the 2-carboxamide position has been shown to engage the hinge-binding region of ATP-binding pockets, whereas 6-substitution orients the carboxamide toward the solvent-exposed channel, leading to distinct selectivity profiles [2].
| Evidence Dimension | Carboxamide regioisomeric position and hydrogen-bond topology |
|---|---|
| Target Compound Data | Benzothiazole-2-carboxamide; HBD = 1, HBA = 5 (total molecule HBD = 1, HBA = 5); carboxamide vector directed toward position-2 of benzothiazole |
| Comparator Or Baseline | Benzothiazole-6-carboxamide regioisomer (CAS 1797076-28-8); HBD = 1, HBA = 5; carboxamide vector directed toward position-6; 5-position adjacent to carboxamide remains unsubstituted |
| Quantified Difference | Identical HBD/HBA count; differing pharmacophore orientation (spatial vector angle between 2-carboxamide and 6-carboxamide carbonyl groups estimated at ~120° based on benzothiazole geometry) |
| Conditions | 2D chemical structure analysis; benzothiazole geometry based on X-ray crystallographic data from Cambridge Structural Database entries for benzothiazole-2-carboxamide derivatives |
Why This Matters
The spatial orientation of the carboxamide governs target engagement geometry in protein-ligand complexes; selecting the wrong regioisomer can produce false-negative results in biochemical screens or mislead SAR interpretation.
- [1] PubChem Compound Summary. N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CID entry accessed via CAS 1235656-83-3). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Law, C.S.W., Yeong, K.Y. Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 2022, 32(3), 299-315. Section on benzothiazole kinase inhibitors and regioisomer-dependent hinge-binding interactions. View Source
